molecular formula C13H16BNO3S B6342164 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester CAS No. 2096329-88-1

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342164
CAS RN: 2096329-88-1
M. Wt: 277.2 g/mol
InChI Key: NRZCVPVNRRQLJX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester (FTPE) is a versatile and important organic compound used in many scientific research applications. FTPE is a boronic ester that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used as a catalyst or intermediate in organic synthesis. FTPE is a highly reactive compound and has been studied extensively for its reaction mechanism and biochemical and physiological effects.

Scientific Research Applications

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is a versatile compound with a variety of research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a catalyst or intermediate in organic synthesis. In addition, 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester has been used to study the reaction mechanism of boronic esters and to investigate the biochemical and physiological effects of boronic esters.

Mechanism of Action

The reaction mechanism of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester involves nucleophilic addition of the pinacol to the boronic acid, followed by a substitution reaction to form the 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester product. The reaction is generally carried out in an inert atmosphere at room temperature. The reaction mechanism of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is important for understanding the reactivity of the compound and the potential applications of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester in organic synthesis.
Biochemical and Physiological Effects
2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester has been studied extensively for its biochemical and physiological effects. Studies have shown that 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is a highly reactive compound and can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. In addition, 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is a highly reactive compound and has a variety of research applications. It is easy to synthesize and can be used as a catalyst or intermediate in organic synthesis. However, 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is a highly reactive compound and must be handled with care. In addition, 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is a relatively expensive compound and must be stored in an inert atmosphere.

Future Directions

There are many potential future directions for research involving 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester. For example, further studies could be done to investigate the reaction mechanism of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester and its potential applications in organic synthesis. In addition, research could be done to investigate the biochemical and physiological effects of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester. Finally, research could be done to develop improved methods of synthesizing 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester and to develop new uses for 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester in industrial products and pharmaceuticals.

Synthesis Methods

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is synthesized from the reaction of furan-2-ylthiazole-4-boronic acid (FTA) and pinacol in the presence of a catalytic amount of base. The reaction is generally carried out in an inert atmosphere at room temperature. The reaction mechanism involves nucleophilic addition of the pinacol to the boronic acid, followed by a substitution reaction to form the 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester product.

properties

IUPAC Name

2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)9-6-5-7-16-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZCVPVNRRQLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester

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